molecular formula C30H26O6 B11934021 Phoyunnanin E

Phoyunnanin E

Cat. No.: B11934021
M. Wt: 482.5 g/mol
InChI Key: UNJANUINFLXLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Phoyunnanin E is primarily isolated from the Dendrobium venustum plant. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Currently, there are no well-documented synthetic routes for this compound, and its production relies heavily on natural extraction methods.

Chemical Reactions Analysis

Phoyunnanin E undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Phoyunnanin E exerts its effects by targeting multiple molecular pathways:

Comparison with Similar Compounds

Phoyunnanin E is unique in its ability to inhibit cancer cell migration and induce apoptosis. Similar compounds include:

    Dendrobine: Another compound isolated from Dendrobium species, known for its anti-inflammatory and analgesic properties.

    Gigantol: Found in various orchid species, it has shown potential anti-cancer and anti-inflammatory activities.

    Moscatilin: Also isolated from Dendrobium species, it exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

This compound stands out due to its specific mechanism of action involving the suppression of epithelial-to-mesenchymal transition and down-regulation of integrins, making it a promising candidate for anti-cancer therapy .

Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol

InChI

InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3

InChI Key

UNJANUINFLXLPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O

Origin of Product

United States

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